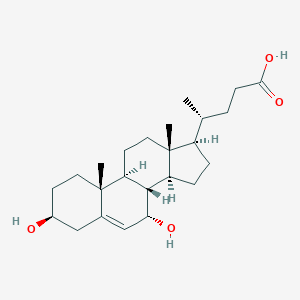
isoUDCA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoursodeoxycholic acid, commonly referred to as isoUDCA, is a bile acid derivative. It is an epimer of ursodeoxycholic acid (UDCA), which is naturally found in small quantities in human bile and is more abundant in bear bile. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of liver diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
IsoUDCA can be synthesized through the epimerization of ursodeoxycholic acid. The process involves the conversion of the 3α-hydroxy group of UDCA to a 3β-hydroxy group, resulting in this compound. This transformation is typically achieved using chemical reagents such as strong bases or acids under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain this compound of pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
IsoUDCA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 3-dehydro-UDCA.
Reduction: Reduction reactions can convert this compound back to UDCA.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 3-dehydro-UDCA
Reduction: Ursodeoxycholic acid
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
IsoUDCA has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of other bile acid derivatives.
Biology: It is studied for its role in cellular processes and its effects on cell membranes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Ursodeoxycholic Acid (UDCA)
- Norursodeoxycholic Acid (NorUDCA)
- Tauro-ursodeoxycholic Acid (TUDCA)
Uniqueness of IsoUDCA
This compound is unique due to its specific epimerization at the 3-hydroxy position, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike UDCA, this compound is extensively isomerized in the liver, leading to different metabolic profiles and therapeutic effects .
Properties
CAS No. |
19246-13-0 |
|---|---|
Molecular Formula |
C11H26O6Si |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-20,22,25-26H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
InChI Key |
PXHCARRJGFGPAC-YCBRVCGJSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Synonyms |
3 beta,7 alpha-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-en-24-oic acid 3,7-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-enoic acid, (3alpha,5beta,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7beta)-isomer 3,7-dihydroxychol-5-enoic acid, (3beta,7beta)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















